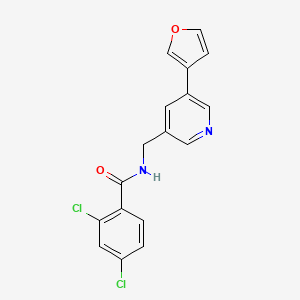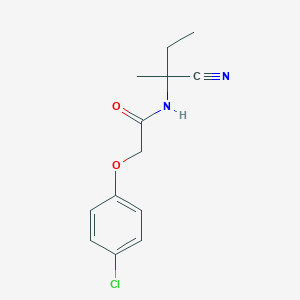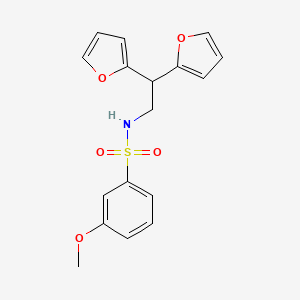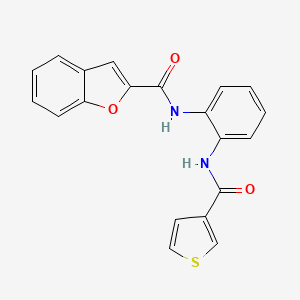
N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based compounds, such as “N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide”, are a class of compounds that are ubiquitous in nature . They have shown a wide variety of applications including agrochemical and pharmaceutical fields.
Synthesis Analysis
Thiophene derivatives are traditionally synthesized by aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange or palladium chemistry . These approaches require additional transformations, which results in an increased number of steps and overall lower yield in total synthesis .Molecular Structure Analysis
The molecular structure of thiophene-based compounds is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The novelty of this model system is the presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, they can be synthesized by using three successive direct lithiations and a bromination reaction starting from thiophene .Physical And Chemical Properties Analysis
Thiophene-based compounds exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Applications De Recherche Scientifique
Anticancer Activity
Thiophene derivatives have been studied for their potential anticancer properties. A study published in Springer highlights the synthesis and anticancer activity of thiophene-2-carboxamide derivatives, including in silico docking studies which suggest their effectiveness against certain cancer cells .
Antibacterial Efficacy
Research has also explored the antibacterial efficacy of thiophene derivatives. An article from MDPI discusses the antibacterial properties of N thiophene-2-carboxamide analogues against various bacterial strains, indicating their potential as antibacterial agents .
Antioxidant Properties
Thiophene derivatives have shown promising results as antioxidants. BMC Chemistry reports that certain 3-amino thiophene-2-carboxamide derivatives have increased antioxidant activity, comparable to reference antioxidants like ascorbic acid .
Synthesis and Biological Activity
The synthesis of thiophene derivatives is a growing interest among scientists due to their range of biological effects. Springer’s article on recent strategies in the synthesis of thiophene derivatives emphasizes their role in medicinal chemistry for developing compounds with diverse biological activities .
Therapeutic Importance
The therapeutic importance of synthetic thiophene is well-documented. BMC Chemistry discusses the significance of thiophene and its substituted derivatives in medicinal chemistry, highlighting their applications in creating combinatorial libraries and searching for lead molecules .
Orientations Futures
Thiophene-based compounds have shown promising developments towards new technologies in electronics . They have also shown a wide variety of applications in the pharmaceutical field . Therefore, future research may focus on exploring these applications further and developing new synthesis methods for these compounds.
Propriétés
IUPAC Name |
N-[2-(thiophene-3-carbonylamino)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-19(14-9-10-26-12-14)21-15-6-2-3-7-16(15)22-20(24)18-11-13-5-1-4-8-17(13)25-18/h1-12H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDXUWDFLFPGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3NC(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2978670.png)
![Benzo[d]thiazol-6-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2978672.png)

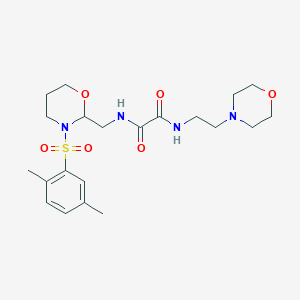

![5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2978677.png)
![Methyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2978678.png)
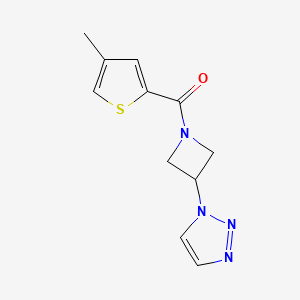
![N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2978683.png)
![4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2978684.png)
